molecular formula C9H7FN2O2 B580551 Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1234615-74-7

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No. B580551
M. Wt: 194.165
InChI Key: NYBFZFSVBNMCRD-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” is likely a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It seems to be a derivative of pyrrolopyridine, a bicyclic compound with a pyrrole ring fused to a pyridine ring .


Molecular Structure Analysis

The molecular structure of such compounds typically includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure with a five-membered ring (pyrrole) fused to a six-membered ring (pyridine) . The “4-fluoro” indicates the presence of a fluorine atom at the 4th position of the ring, and the “methyl … carboxylate” suggests a COOCH3 group attached at the 5th position .


Chemical Reactions Analysis

The chemical reactions of such compounds would depend on the specific conditions and reagents used. Pyrrolopyridines have been studied for their reactions with various electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of a fluorine atom and a carboxylate group could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis of Heterocycles

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate serves as a precursor in the synthesis of various heterocycles, including furo[2,3-b]pyridines. This is achieved through the reaction with 4,5-dibenzoyl-1H-pyrrole-2,3-diones and methyl 5-aminofuran-2-carboxylate, showcasing its utility in creating complex heterocyclic structures (Antonov, Dmitriev, & Maslivets, 2021).

Antitumor Activity

The compound is also utilized in the development of nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives with significant antitumor activity. These analogues have shown promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), indicating their potential as cyclin-dependent kinase 1 inhibitors and their ability to induce caspase-dependent apoptotic responses in tumor cells (Carbone et al., 2013).

Dual Receptor Ligands with Pro-Cognitive Properties

Furthermore, derivatives of methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate have been identified as dual ligands for 5-HT6 and 5-HT2A receptors, demonstrating pro-cognitive properties. This is particularly relevant for the development of novel antipsychotic or antidepressant medications. The structural uniqueness of these compounds suggests their potential in creating new therapeutic options for cognitive impairments associated with various psychiatric disorders (Staroń et al., 2019).

Kinase Inhibition

The compound has been implicated in studies involving the docking and quantitative structure–activity relationship (QSAR) analyses for its derivatives as c-Met kinase inhibitors. Such studies aim at understanding the molecular orientations and active conformations of inhibitors to enhance therapeutic strategies against cancer (Caballero et al., 2011).

Novel Synthetic Routes

Lastly, it has been used to develop novel and efficient synthetic routes for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines via a one-pot, three-component approach. This highlights its versatility in synthetic organic chemistry and the potential for creating a wide array of functionalized molecules for further pharmacological evaluation (Vilches-Herrera et al., 2013).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The study of pyrrolopyridine derivatives is an active area of research, particularly in the development of new anticancer drugs . Future research on “Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate” could explore its potential biological activities and applications .

properties

IUPAC Name

methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBFZFSVBNMCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204314
Record name Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

CAS RN

1234615-74-7
Record name Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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